3-Ethyl-2-piperazinone hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

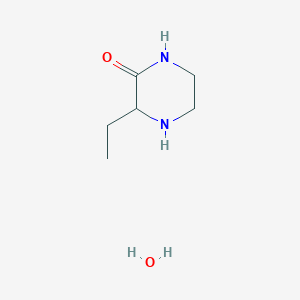

3-Ethyl-2-piperazinone hydrate is a compound with the CAS Number: 1214065-31-2 and a molecular weight of 146.19 . It has a linear formula of C6 H12 N2 O . H2 O . The compound is stored at room temperature and is in solid form .

Molecular Structure Analysis

The Inchi Code for 3-Ethyl-2-piperazinone hydrate is 1S/C6H12N2O.H2O/c1-2-5-6 (9)8-4-3-7-5;/h5,7H,2-4H2,1H3, (H,8,9);1H2 .Physical And Chemical Properties Analysis

3-Ethyl-2-piperazinone hydrate is a solid at room temperature . It has a molecular weight of 146.19 and a linear formula of C6 H12 N2 O . H2 O .Scientific Research Applications

Synthesis and Biological Evaluation

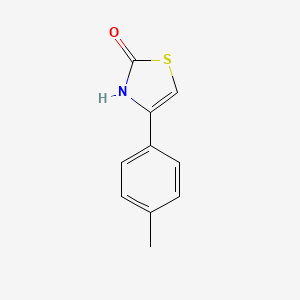

- Antimicrobial Agents : 3-Ethyl-2-piperazinone hydrate has been used in the synthesis of new benzothiazoles with potential as antimicrobial agents. Hydrazide derivatives were synthesized and evaluated for their antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, but no significant activity was observed (Al-Talib et al., 2016).

Biological Activity of Derivatives

- Anti-inflammatory and Analgesic Activity : Derivatives of 3-Ethyl-2-piperazinone, specifically 3-aroylmethylene-2-piperazinones, have shown anti-inflammatory and analgesic activities. These derivatives were synthesized and their biological activities were studied, demonstrating the importance of the substituent's nature in the acyl part of the piperazine ring (Milyutin et al., 1994).

Novel Syntheses and Reactions

- Synthesis of Nitrogen- and Sulfur-Analogs : 2-Piperazinone oxime, 2-piperazinoneimine, and 2-piperazinethione, which are nitrogen- and sulfur-analogs of 2-piperazinone, were synthesized using 3-Ethyl-2-piperazinone hydrate. These compounds were created through various reactions involving ethylenediamine, glycolonitrile, hydroxylamine, and hydrogen sulfide (Masuzawa et al., 1968).

Applications in Medicinal Chemistry

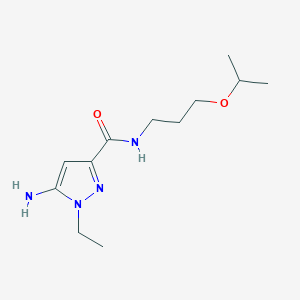

- HCV NS4B Inhibitors : Piperazinone derivatives, including those based on 3-Ethyl-2-piperazinone hydrate, were identified as inhibitors of the HCV genotype 1 nonstructural protein NS4B. These compounds underwent extensive structure-activity relationship (SAR) studies, highlighting key functional groups essential for HCV activity (Kakarla et al., 2014).

Antimicrobial Activity of Triazol-3-One Derivatives

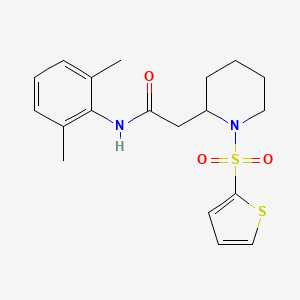

- Triazol-3-One Derivatives : Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates, derived from 3-Ethyl-2-piperazinone hydrate, were synthesized and evaluated for their antimicrobial activity. Some of the derivatives showed good antimicrobial activity compared to ampicillin (Fandaklı et al., 2012).

Epoxy Resin Curing Agents

- Epoxy Resin Curing : Piperazinylo bisaryl hydrazino-S-triazine derivatives, prepared using 3-Ethyl-2-piperazinone hydrate, were employed as curing agents for epoxy resins. These derivatives were tested for microbial activity and used in the curing of epoxy diglycidyl ether of bisphenol-A (DGEBA) (Chaudhari, 2009).

Growth Hormone Secretagogue Mimetics

- Constrained Mimetics : The use of 3-Ethyl-2-piperazinone hydrate in synthesizing constrained mimetics of the growth hormone secretagogue NN703 was explored. This research involved classical methods for 2-piperazinone synthesis and novel approaches like the Boronic Mannich reaction (Hansen et al., 1999).

Mechanism of Action

Target of Action

It is known that piperazine compounds, which 3-ethyl-2-piperazinone hydrate is a derivative of, generally target gaba receptors .

Mode of Action

Piperazine compounds are known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . It is possible that 3-Ethyl-2-piperazinone hydrate may have a similar mode of action.

Biochemical Pathways

Based on the known action of piperazine compounds, it can be inferred that 3-ethyl-2-piperazinone hydrate may affect the gabaergic neurotransmission pathway .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Based on the known effects of piperazine compounds, it can be inferred that 3-ethyl-2-piperazinone hydrate may cause paralysis of parasites, allowing the host body to easily remove or expel the invading organism .

properties

IUPAC Name |

3-ethylpiperazin-2-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.H2O/c1-2-5-6(9)8-4-3-7-5;/h5,7H,2-4H2,1H3,(H,8,9);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBJNCYJBCZYQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-piperazinone hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2465579.png)

![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)

![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)

![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)

![ethyl 2,4-dimethyl-5-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2465594.png)

![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)

![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2465602.png)